Potassium 2,2,3,3-tetrafluoropropionate
Overview
Description
Potassium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C3HF4O2K and a molecular weight of 184.13 g/mol . It is a potassium salt of 2,2,3,3-tetrafluoropropionic acid and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,2,3,3-tetrafluoropropionate can be synthesized through the reaction of 2,2,3,3-tetrafluoropropionic acid with potassium hydroxide. The reaction typically occurs at room temperature, resulting in the formation of the potassium salt as a solid product. The product can then be purified through crystallization, filtration, and drying steps .
Industrial Production Methods
Industrial production of this compound involves the reaction of tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol. This process yields higher quantities and provides a desirable medium for subsequent electrolysis to produce other fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield various substituted fluoropropionates, while oxidation reactions could produce corresponding carboxylates or other oxidized derivatives .
Scientific Research Applications
Potassium 2,2,3,3-tetrafluoropropionate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of potassium 2,2,3,3-tetrafluoropropionate involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,2,3,3-tetrafluoropropionate
- Lithium 2,2,3,3-tetrafluoropropionate
- Ammonium 2,2,3,3-tetrafluoropropionate
Uniqueness
Potassium 2,2,3,3-tetrafluoropropionate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interaction with other compounds. Compared to its sodium, lithium, and ammonium counterparts, the potassium salt may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
potassium;2,2,3,3-tetrafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUVGLPXQXZFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF4KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635583 | |
Record name | Potassium 2,2,3,3-tetrafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71592-16-0 | |
Record name | Potassium 2,2,3,3-tetrafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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